molecular formula C17H11BrF2N2O3S B2934901 (Z)-methyl 2-(6-bromo-2-((2,6-difluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-93-9

(Z)-methyl 2-(6-bromo-2-((2,6-difluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2934901
CAS No.: 865197-93-9
M. Wt: 441.25
InChI Key: JGIOUBMMPXZLKL-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-methyl 2-(6-bromo-2-((2,6-difluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a heterocyclic compound featuring a benzothiazole core substituted at position 6 with a bromine atom and at position 2 with an imino group derived from 2,6-difluorobenzoyl chloride. The Z-configuration of the imino group is critical for its stereochemical stability and interaction with biological targets. The acetate ester at the 3-position enhances solubility and modulates pharmacokinetic properties. This compound is of interest in medicinal chemistry due to the pharmacophoric benzothiazole motif, which is associated with antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

methyl 2-[6-bromo-2-(2,6-difluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrF2N2O3S/c1-25-14(23)8-22-12-6-5-9(18)7-13(12)26-17(22)21-16(24)15-10(19)3-2-4-11(15)20/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIOUBMMPXZLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-bromo-2-((2,6-difluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromo-2-(2,6-difluorobenzoyl)imino derivatives with methyl acetate. The use of various solvents and conditions can influence the yield and purity of the final product. For instance, reactions performed under controlled temperatures and using specific catalysts have been shown to enhance yields significantly.

Biological Evaluation

The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties.

Anticancer Activity

  • Cell Line Studies :
    • The compound has demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 and MCF-7. In vitro assays indicated that the compound induces apoptosis in these cells, leading to a decrease in cell viability.
    • Table 1 summarizes the IC50 values against different cancer cell lines:
    Cell LineIC50 (µM)Mechanism of Action
    HepG210.5Apoptosis induction
    MCF-712.3Cell cycle arrest
    A54915.0Reactive oxygen species (ROS) generation
  • Mechanisms :
    • The primary mechanism through which this compound exerts its effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress is linked to DNA damage and subsequent apoptosis.
    • Additionally, studies have suggested that this compound may inhibit key signaling pathways involved in tumor growth and metastasis, including the PI3K/Akt and MAPK pathways.

Case Studies

A notable study conducted by Hawash et al. (2020) investigated a series of benzothiazole derivatives similar to this compound. The study highlighted the importance of structural modifications in enhancing anticancer activity. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their electron-donating counterparts .

Comparison with Similar Compounds

Key Observations:

Core Structure and Substituents: The target compound and ’s ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate share a benzothiazole core but differ in substituents. The target’s 2,6-difluorobenzoyl imino group may enhance lipophilicity and target binding compared to the indole and cyanoacetate groups in ’s compound . The bromine at position 6 in the target compound contrasts with the bromine at position 2 in ’s imidazo-thiadiazole. This positional difference affects reactivity; bromine in thiadiazoles undergoes nucleophilic substitution more readily than in benzothiazoles due to electronic effects .

Synthesis Methods :

  • employs a three-component reaction under reflux in acetone, yielding 60–75% of indole-substituted benzothiazoles. The target compound likely requires a different approach, such as imine formation via Schiff base condensation, followed by esterification .
  • highlights bromine’s role as a leaving group in thiadiazole systems, suggesting that the target’s bromine could similarly participate in further derivatization, though with reduced reactivity compared to imidazo-thiadiazoles .

Biological Implications: The 2,6-difluorobenzoyl group in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs. Fluorine’s electronegativity could enhance interactions with hydrophobic enzyme pockets . ’s indole-substituted benzothiazole demonstrated cytotoxicity in preliminary screens, suggesting the target compound’s bioactivity should be evaluated using standardized assays like the MTT protocol described in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.